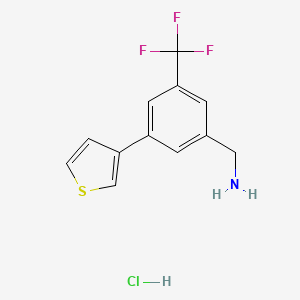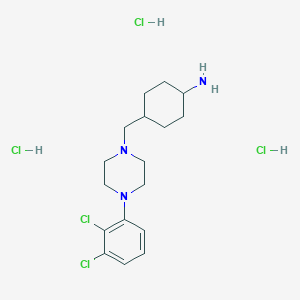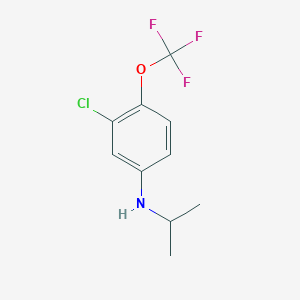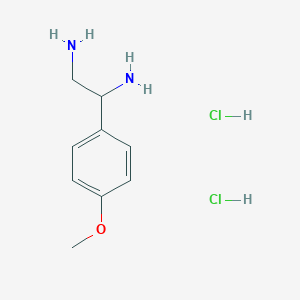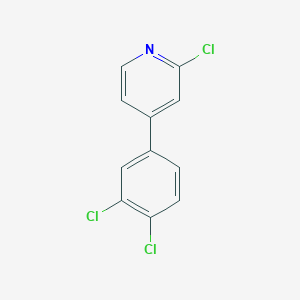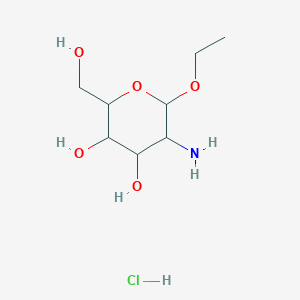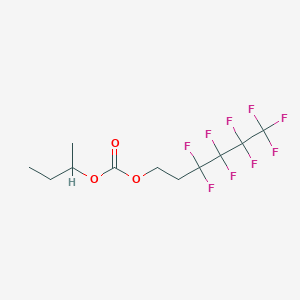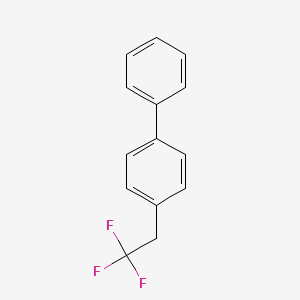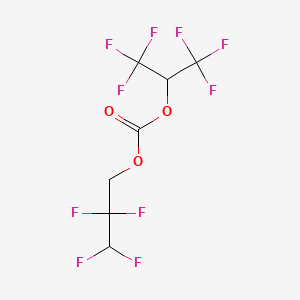
Hexafluoroisopropyl 2,2,3,3-tetrafluoropropyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexafluoroisopropyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated organic compound with the molecular formula C7H2F12O3. It is known for its unique chemical properties, including high thermal stability and resistance to oxidation. This compound is used in various scientific and industrial applications due to its distinctive characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexafluoroisopropyl 2,2,3,3-tetrafluoropropyl carbonate can be synthesized through the reaction of hexafluoroisopropanol with 2,2,3,3-tetrafluoropropyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the final product through distillation or recrystallization to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Hexafluoroisopropyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonates and fluorinated alcohols.
Reduction: Reduction reactions can yield fluorinated hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include fluorinated alcohols, hydrocarbons, and substituted carbonates, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Hexafluoroisopropyl 2,2,3,3-tetrafluoropropyl carbonate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its unique properties.
Medicine: It is investigated for potential use in drug delivery systems and as a component in medical imaging agents.
Industry: The compound is used in the production of high-performance materials, including coatings and lubricants.
Wirkmechanismus
The mechanism by which hexafluoroisopropyl 2,2,3,3-tetrafluoropropyl carbonate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The fluorinated groups enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The carbonate group can undergo hydrolysis, releasing fluorinated alcohols that interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexafluoroisopropyl carbonate
- 2,2,3,3-Tetrafluoropropyl carbonate
- Hexafluoroisopropyl 2,2,3,3-tetrafluoropropyl ether
Uniqueness
Hexafluoroisopropyl 2,2,3,3-tetrafluoropropyl carbonate is unique due to its combination of hexafluoroisopropyl and tetrafluoropropyl groups, which confer high thermal stability and resistance to oxidation. This makes it particularly valuable in applications requiring robust and durable materials.
Eigenschaften
Molekularformel |
C7H4F10O3 |
|---|---|
Molekulargewicht |
326.09 g/mol |
IUPAC-Name |
1,1,1,3,3,3-hexafluoropropan-2-yl 2,2,3,3-tetrafluoropropyl carbonate |
InChI |
InChI=1S/C7H4F10O3/c8-3(9)5(10,11)1-19-4(18)20-2(6(12,13)14)7(15,16)17/h2-3H,1H2 |
InChI-Schlüssel |
IWBPCEHPXVDUDL-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(F)F)(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B15091556.png)


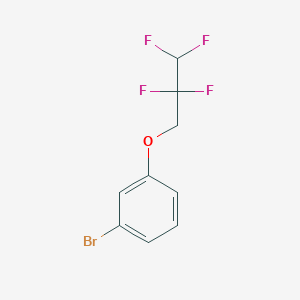
![4-Bromo-6-fluoro-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B15091591.png)
